molecular formula C11H7FO5S B1202931 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid CAS No. 839-78-1

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid

Cat. No.: B1202931
CAS No.: 839-78-1
M. Wt: 270.24 g/mol
InChI Key: CDJFAPNPVPDTDW-UHFFFAOYSA-N
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Description

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid is a chemical compound with the molecular formula C11H7FO5S and a molecular weight of 270.238 g/mol It is known for its unique structure, which includes a fluorosulfonyl group attached to a naphthoic acid core

Preparation Methods

The synthesis of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid typically involves the introduction of a fluorosulfonyl group to a naphthoic acid derivative. One common method includes the reaction of 1-hydroxy-2-naphthoic acid with fluorosulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the synthetic route mentioned above can be scaled up with appropriate adjustments to reaction conditions and purification processes.

Chemical Reactions Analysis

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The hydroxyl group on the naphthoic acid moiety can undergo oxidation to form a ketone or reduction to form an alcohol.

    Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst to form esters.

Common reagents used in these reactions include bases like pyridine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for designing new compounds.

    Biology: Researchers explore its potential as a probe for studying enzyme activities and protein interactions due to its reactive fluorosulfonyl group.

    Medicine: There is interest in its potential as a precursor for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It may be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid largely depends on its interactions with other molecules. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify enzyme active sites or protein structures, thereby affecting their function. The naphthoic acid core can also participate in various interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid can be compared to other naphthoic acid derivatives and fluorosulfonyl-containing compounds:

The uniqueness of this compound lies in its combination of a reactive fluorosulfonyl group and a versatile naphthoic acid core, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-fluorosulfonyl-1-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO5S/c12-18(16,17)9-5-8(11(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJFAPNPVPDTDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232798
Record name 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid
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Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839-78-1
Record name 4-(Fluorosulfonyl)-1-hydroxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid
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Record name 839-78-1
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Record name 4-Fluorosulfonyl-1-hydroxy-2-naphthoic acid
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Record name 4-(fluorosulphonyl)-1-hydroxy-2-naphthoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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